molecular formula C9H9N3S B2366683 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine CAS No. 94284-47-6

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No. B2366683
CAS RN: 94284-47-6
M. Wt: 191.25
InChI Key: PQIKKMHGTBYZLC-UHFFFAOYSA-N
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Description

“4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .

Scientific Research Applications

Structural Characterization and Tautomeric Behavior

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine exhibits a range of structural characteristics and dynamic behavior, including tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures for this compound class, showing a competition between thiazole and pyridine groups for accommodating tautomeric hydrogen, thus influencing the electron distribution and tautomeric preferences. Notably, the compound showcases distinct electron-donating properties and, upon protonation, adopts a character where molecular orbital analysis reveals two lone pairs of electrons on the central nitrogen (Bhatia, Malkhede, & Bharatam, 2013).

Polymorphic Forms and Crystal Structures

The compound has demonstrated the presence of polymorphic forms and distinct crystal structures. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit different intermolecular hydrogen bonding patterns. Derivatives of this compound, such as N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine and N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, are known for their crystal and molecular structures featuring polymeric hydrogen-bonded configurations and planar centrosymmetric dimers, leading to distinct layered structures (Böck et al., 2020).

Anticancer and Antimicrobial Potential

A variety of derivatives related to 4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine have been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, compounds derived from this chemical structure have shown significant cytotoxicity against various human cancer cell lines, with some derivatives exhibiting potent anticancer activity comparable to standard drugs. These findings suggest a promising avenue for developing effective anticancer agents (Megally Abdo & Kamel, 2015).

Furthermore, studies on novel pyridine-thiazole hybrid molecules have demonstrated their high antiproliferative activity against different types of tumor-derived cell lines, suggesting potential as anticancer agents. The selectivity of these compounds for cancer cell lines and their mechanisms of cytotoxic action, including the induction of genetic instability in tumor cells, underscore their therapeutic potential (Ivasechko et al., 2022).

properties

IUPAC Name

4-methyl-5-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKKMHGTBYZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-pyridin-2-yl-1,3-thiazol-2-amine

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